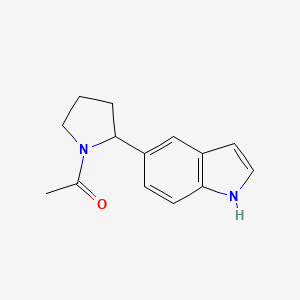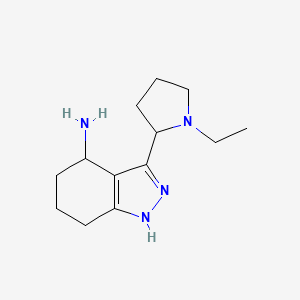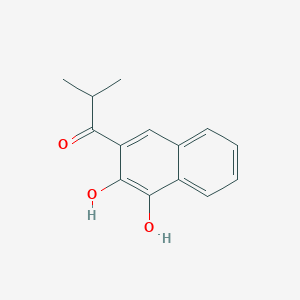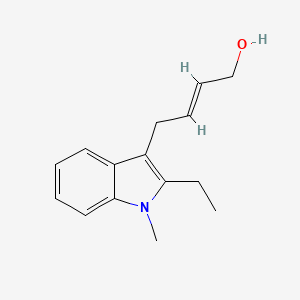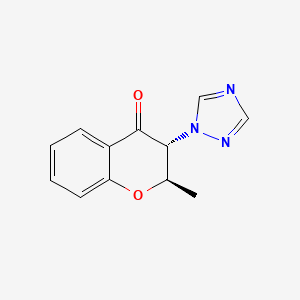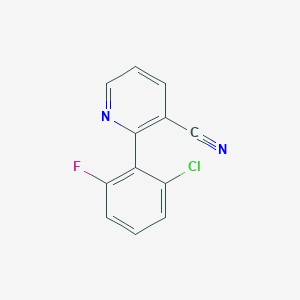![molecular formula C14H21N3 B11878257 1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)- CAS No. 646056-74-8](/img/structure/B11878257.png)
1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE is a spirocyclic compound characterized by a unique structural framework that includes a pyridine ring and a diazaspiro undecane moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE typically involves multi-step synthetic routes. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the complexity of the synthetic routes suggests that large-scale production would require optimization of reaction conditions and the use of efficient catalytic systems to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the spirocyclic framework.
Wissenschaftliche Forschungsanwendungen
8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel compounds with potential biological activities.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the development of new materials and as a building block for complex organic molecules.
Wirkmechanismus
The mechanism of action of 8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . This protein is essential for the survival of the bacteria, and its inhibition can lead to the development of new antituberculosis drugs. The compound’s interaction with the protein involves binding to the active site, thereby blocking its function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic framework but includes an oxygen atom in the ring.
1,3-Dioxane-1,3-dithiane spiranes: These compounds have similar spirocyclic structures with different heteroatoms in the rings.
Uniqueness
8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and potential biological activities. Its ability to inhibit specific proteins like MmpL3 makes it a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
646056-74-8 |
|---|---|
Molekularformel |
C14H21N3 |
Molekulargewicht |
231.34 g/mol |
IUPAC-Name |
8-pyridin-3-yl-1,8-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H21N3/c1-2-9-16-14(6-1)7-4-10-17(12-14)13-5-3-8-15-11-13/h3,5,8,11,16H,1-2,4,6-7,9-10,12H2 |
InChI-Schlüssel |
SXCGWWIKPCKWJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC2(C1)CCCN(C2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



